Cas no 98206-80-5 (N-Tetradecanoyl-DL-Homoserine Lactone)

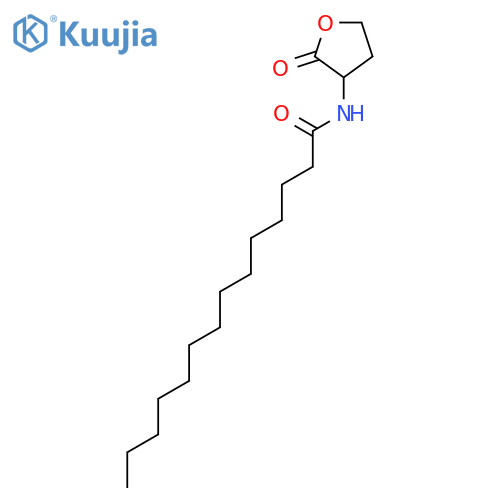

98206-80-5 structure

商品名:N-Tetradecanoyl-DL-Homoserine Lactone

CAS番号:98206-80-5

MF:C18H33NO3

メガワット:311.459525823593

MDL:MFCD01862913

CID:801673

PubChem ID:57646860

N-Tetradecanoyl-DL-Homoserine Lactone 化学的及び物理的性質

名前と識別子

-

- Tetradecanamide,N-(tetrahydro-2-oxo-3-furanyl)-

- N-(2-oxooxolan-3-yl)tetradecanamide

- N-MYRISTOYL-DL-HOMOSERINE LACTONE

- N-TETRADECANOYL-DL-HOMOSERINE LACTONE

- 98206-80-5

- C14-homoserine lactone

- Homoserine lactone, N-tetradecanoyl-

- N-(2-Oxotetrahydrofuran-3-yl)tetradecanamide

- DTXSID00404029

- CHEBI:181696

- N-Tetradecanoyl-DL-homoserine lactone, >=97.0% (HPLC)

- MFCD01862913

- ACF65EBA-3613-47D0-85B1-F1A6A4A8889C

- ZQAYHOXXVBVXPZ-UHFFFAOYSA-N

- SCHEMBL15904708

- Tetradecanamide, N-(tetrahydro-2-oxo-3-furanyl)-

- DA-56327

- N-Tetradecanoyl-DL-Homoserine Lactone

-

- MDL: MFCD01862913

- インチ: InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)

- InChIKey: ZQAYHOXXVBVXPZ-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCCCCCC(=O)NC1CCOC1=O

計算された属性

- せいみつぶんしりょう: 311.24604391g/mol

- どういたいしつりょう: 311.24604391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 13

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 55.4Ų

N-Tetradecanoyl-DL-Homoserine Lactone セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 福カードFコード:3-10

- ちょぞうじょうけん:2-8°C

N-Tetradecanoyl-DL-Homoserine Lactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB471146-50mg |

N-Tetradecanoyl-DL-homoserine lactone, min. 97%; . |

98206-80-5 | 50mg |

€292.60 | 2025-02-19 | ||

| abcr | AB471146-10mg |

N-Tetradecanoyl-DL-homoserine lactone, min. 97%; . |

98206-80-5 | 10mg |

€83.60 | 2025-02-19 | ||

| A2B Chem LLC | AY06572-10mg |

Tetradecanamide, N-(tetrahydro-2-oxo-3-furanyl)- |

98206-80-5 | 10mg |

$182.00 | 2024-07-18 | ||

| MedChemExpress | HY-W142093-25mg |

N-Tetradecanoyl-DL-homoserine lactone |

98206-80-5 | 25mg |

¥6329 | 2024-07-20 | ||

| Aaron | AR01FLRS-100mg |

Tetradecanamide, N-(tetrahydro-2-oxo-3-furanyl)- |

98206-80-5 | 97% | 100mg |

$990.00 | 2025-02-10 | |

| abcr | AB471146-10 mg |

N-Tetradecanoyl-DL-homoserine lactone, min. 97%; . |

98206-80-5 | 10mg |

€83.60 | 2023-07-18 | ||

| TRC | T292680-50mg |

N-Tetradecanoyl-DL-Homoserine Lactone |

98206-80-5 | 50mg |

$861.00 | 2023-05-17 | ||

| abcr | AB471146-50 mg |

N-Tetradecanoyl-DL-homoserine lactone, min. 97%; . |

98206-80-5 | 50mg |

€292.60 | 2023-07-18 | ||

| MedChemExpress | HY-W142093-5mg |

N-Tetradecanoyl-DL-homoserine lactone |

98206-80-5 | 5mg |

¥2197 | 2024-07-20 | ||

| A2B Chem LLC | AY06572-5mg |

Tetradecanamide, N-(tetrahydro-2-oxo-3-furanyl)- |

98206-80-5 | ≥97%(HPLC) | 5mg |

$142.00 | 2024-07-18 |

N-Tetradecanoyl-DL-Homoserine Lactone 関連文献

-

Shasha Yuan,Mingming Gao,Fanping Zhu,Muhammad Zaheer Afzal,Yun-Kun Wang,Hai Xu,Mingyu Wang,Shu-Guang Wang,Xin-Hua Wang Environ. Sci.: Water Res. Technol. 2017 3 757

-

Huan Gao,Junkang Wu,Yan Chang,Jinyu Ye,Guangping Yang,Ran Yu Environ. Sci.: Nano 2022 9 3599

-

Anee Mohanty,Chuan Hao Tan,Bin Cao Environ. Sci.: Nano 2016 3 351

-

R. Khan,F. Shen,K. Khan,L. X. Liu,H. H. Wu,J. Q. Luo,Y. H. Wan RSC Adv. 2016 6 28895

-

Huizhi Hu,Junguo He,Huarong Yu,Jian Liu,Jie Zhang RSC Adv. 2017 7 22788

98206-80-5 (N-Tetradecanoyl-DL-Homoserine Lactone) 関連製品

- 68766-96-1((R)-(-)-5-Ethylcarboxyl-2-pyrrolidinone)

- 7149-65-7(Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)

- 4931-66-2(Methyl L-pyroglutamate)

- 52304-36-6(Ethyl 3-(N-Butylacetamido)propanoate)

- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)

- 1446-19-1((S)-Diethyl 2-acetamidopentanedioate)

- 106983-28-2(N-Hexanoyl-DL-homoserine lactone)

- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98206-80-5)N-Tetradecanoyl-DL-Homoserine Lactone

清らかである:99%/99%/99%

はかる:5mg/10mg/25mg

価格 ($):275.0/441.0/793.0